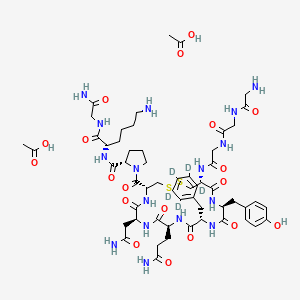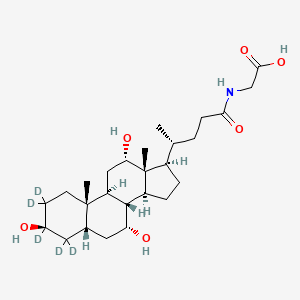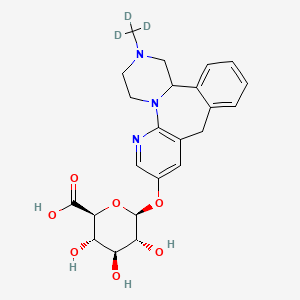
5-Propargylamino-3'-azidomethyl-dUTP
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Propargylamino-3’-azidomethyl-dUTP is a modified nucleotide used primarily in DNA synthesis and sequencing. This compound is notable for its incorporation of both azide and alkyne groups, making it a valuable reagent in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAc) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Propargylamino-3’-azidomethyl-dUTP involves the modification of deoxyuridine triphosphate (dUTP) with propargylamine and azidomethyl groups. The process typically includes:
Protection of the hydroxyl groups: on the dUTP molecule.
Introduction of the propargylamine group: through a nucleophilic substitution reaction.
Introduction of the azidomethyl group: via a similar substitution reaction.
Deprotection: of the hydroxyl groups to yield the final product.
Industrial Production Methods
Industrial production of 5-Propargylamino-3’-azidomethyl-dUTP follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification systems to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
5-Propargylamino-3’-azidomethyl-dUTP undergoes several types of chemical reactions:
Copper-catalyzed azide-alkyne cycloaddition (CuAAc): This reaction involves the azide group reacting with an alkyne group in the presence of a copper catalyst to form a triazole ring.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs without the need for a catalyst, where the azide group reacts with a strained alkyne group.
Common Reagents and Conditions
CuAAc: Requires a copper catalyst, typically copper sulfate (CuSO₄) and a reducing agent like sodium ascorbate.
Major Products
The major products of these reactions are triazole-linked conjugates, which are stable and useful in various biochemical applications .
Wissenschaftliche Forschungsanwendungen
5-Propargylamino-3’-azidomethyl-dUTP is widely used in scientific research, particularly in:
DNA Synthesis and Sequencing: It serves as a key building block for preparing fluorescent conjugates used in next-generation sequencing (NGS) technologies
Click Chemistry: Its azide and alkyne groups make it ideal for bioorthogonal labeling and conjugation reactions.
Biological Studies: Used in studying DNA-protein interactions, DNA replication, and repair mechanisms.
Medical Research: Employed in developing diagnostic tools and therapeutic agents.
Wirkmechanismus
The mechanism of action of 5-Propargylamino-3’-azidomethyl-dUTP involves its incorporation into DNA strands during synthesis. The azide and alkyne groups allow for subsequent click chemistry reactions, enabling the attachment of various probes and labels. This facilitates the study of DNA interactions and the development of diagnostic assays .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Ethynyl-2’-deoxyuridine (EdU): Another nucleotide analog used in DNA synthesis and click chemistry.
5-Bromo-2’-deoxyuridine (BrdU): Commonly used in cell proliferation studies.
7-Deaza-2’-deoxyguanosine (7-deaza-dG): Used in DNA sequencing and modification studies.
Uniqueness
5-Propargylamino-3’-azidomethyl-dUTP is unique due to its dual functionality, incorporating both azide and alkyne groups. This dual functionality allows for versatile applications in click chemistry, making it a valuable tool in various fields of research .
Eigenschaften
Molekularformel |
C13H19N6O14P3 |
|---|---|
Molekulargewicht |
576.24 g/mol |
IUPAC-Name |
[[(2R,3S,5R)-5-[5-(3-aminoprop-1-ynyl)-2,4-dioxopyrimidin-1-yl]-3-(azidomethoxy)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C13H19N6O14P3/c14-3-1-2-8-5-19(13(21)17-12(8)20)11-4-9(29-7-16-18-15)10(31-11)6-30-35(25,26)33-36(27,28)32-34(22,23)24/h5,9-11H,3-4,6-7,14H2,(H,25,26)(H,27,28)(H,17,20,21)(H2,22,23,24)/t9-,10+,11+/m0/s1 |
InChI-Schlüssel |
RXBGWRAGZDKWQB-HBNTYKKESA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C#CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OCN=[N+]=[N-] |
Kanonische SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C#CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OCN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




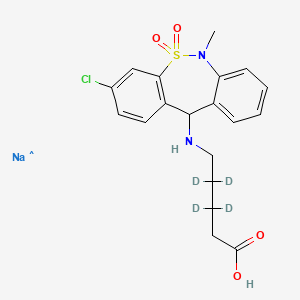
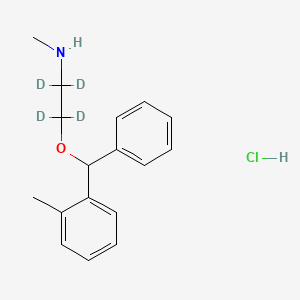

![methyl 2-[(1S,3S,7S,12R,16R,18S)-8-(furan-3-yl)-1,3-dihydroxy-7,16,18-trimethyl-10,15-dioxo-9,13-dioxahexacyclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-yl]-2-hydroxyacetate](/img/structure/B12424983.png)
![[(2R,6S,7S,9R,15R,16S)-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-6-yl] pyridine-2-carboxylate](/img/structure/B12424994.png)

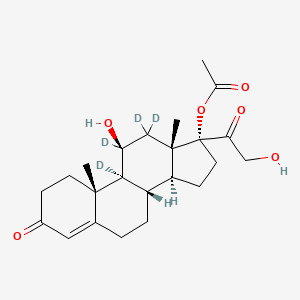

![[(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-[5-(6-hydroxyhexylamino)-5-oxopentoxy]oxan-2-yl]methyl acetate](/img/structure/B12425015.png)
